4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate
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Overview
Description
4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is a chemical compound with the molecular formula C18H18N2O4 It is known for its unique structure, which includes a nitrophenyl group, a methylene bridge, and a pivalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate typically involves the condensation of 4-aminophenyl pivalate with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, where nucleophiles replace the methylene group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: 4-{[(3-Aminophenyl)methylene]amino}phenyl pivalate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-aminophenyl pivalate and 3-nitrobenzaldehyde.
Scientific Research Applications
4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylene bridge and ester group can also participate in various biochemical reactions, potentially leading to the modulation of molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Nitrophenyl)methylene]amino}phenyl acetate
- 4-{[(3-Nitrophenyl)methylene]amino}phenyl butyrate
- 4-{[(3-Nitrophenyl)methylene]amino}phenyl valerate
Uniqueness
4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is unique due to its pivalate ester group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2,3)17(21)24-16-9-7-14(8-10-16)19-12-13-5-4-6-15(11-13)20(22)23/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBHFUMDMMHIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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